3-Hydroxy-2,4-dimethylhexanoic acid
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Overview
Description
3-Hydroxy-2,4-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a hydroxy acid, meaning it contains both hydroxyl (-OH) and carboxyl (-COOH) functional groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a chiral α-amino-β-keto ester. This method utilizes chiral catalysts to achieve high diastereo- and enantioselectivity . Another method involves the use of Evans’ asymmetric alkylation, where oxazolidinones are treated with n-butyl lithium and subsequently acylated with isovaleryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric hydrogenation and alkylation used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,4-dimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4-dimethylhexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-dimethylhexanoic acid
- 3,4-Dimethylhexanoic acid
- 3-Hydroxy-2,4,6-trimethyloctanoic acid
Uniqueness
3-Hydroxy-2,4-dimethylhexanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-2,4-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-5(2)7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChI Key |
DVRYGUNNYGDXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C)C(=O)O)O |
Origin of Product |
United States |
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